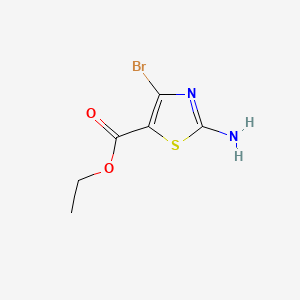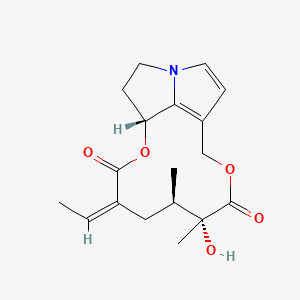
Dehydrosenecionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrosenecionine is a toxic pyrrolizidine alkaloid isolated from various botanical sources. It is a derivative of senecionine and is produced by many plants in the Senecio genus, including Jacobaea vulgaris (Senecio jacobaea) . This compound is known for its hepatotoxicity and potential carcinogenicity, making it a subject of interest in toxicological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dehydrosenecionine typically involves the dehydrogenation of senecionine. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity. the extraction from natural sources, such as plants in the Senecio genus, is a primary method. This involves harvesting the plants, followed by extraction and purification processes to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydrosenecionine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced to form less toxic derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolizidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in hydrogenation reactions.
Major Products Formed: The major products formed from these reactions include various dehydropyrrolizidine alkaloids and their derivatives, which are often studied for their toxicological properties .
Applications De Recherche Scientifique
Dehydrosenecionine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its effects on cellular processes and DNA damage.
Medicine: Studied for its toxicological effects and potential therapeutic applications in controlled doses.
Industry: Limited use due to its toxicity, but it serves as a reference compound in the development of safety guidelines for handling pyrrolizidine alkaloids
Mécanisme D'action
Dehydrosenecionine exerts its effects primarily through the formation of DNA-protein cross-links. This process involves the activation of the compound to a reactive metabolite, which then interacts with cellular DNA and proteins, leading to cellular damage and toxicity . The molecular targets include liver cells, where it induces hepatotoxicity, and various enzymes involved in DNA repair .
Comparaison Avec Des Composés Similaires
- Dehydromonocrotaline
- Dehydroseneciphylline
- Dehydroriddelliine
- Dehydroretronecine
Comparison: Dehydrosenecionine is unique among these compounds due to its specific structure and the potency of its toxic effects. While all these compounds share the pyrrolizidine alkaloid backbone, this compound’s macrocyclic diester structure makes it a more potent DNA cross-linker and hepatotoxin .
Propriétés
Numéro CAS |
28379-63-7 |
|---|---|
Formule moléculaire |
C18H23NO5 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione |
InChI |
InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,7,11,14,22H,6,8-10H2,1-3H3/b12-4-/t11-,14-,18-/m1/s1 |
Clé InChI |
UFHUKMOBKQSATC-LVXQNXKVSA-N |
SMILES isomérique |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@@H](CCN3C=C2)OC1=O)(C)O)C |
SMILES canonique |
CC=C1CC(C(C(=O)OCC2=C3C(CCN3C=C2)OC1=O)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


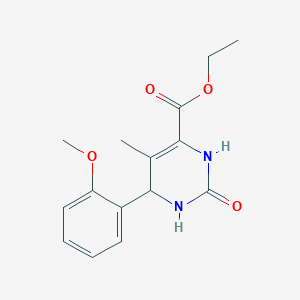
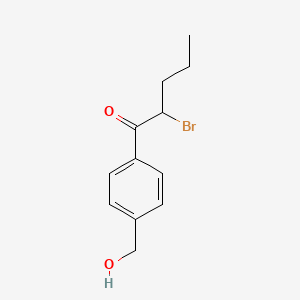
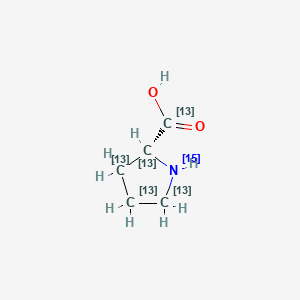
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
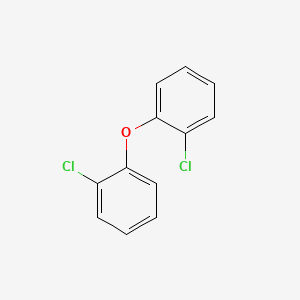
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)

![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
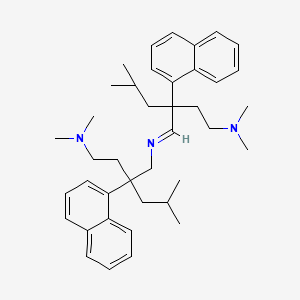
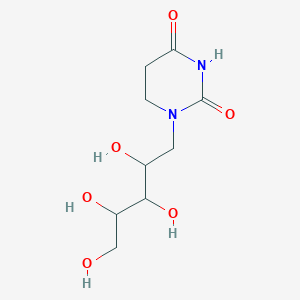
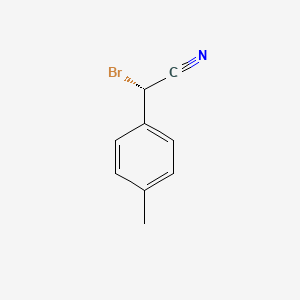
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)
